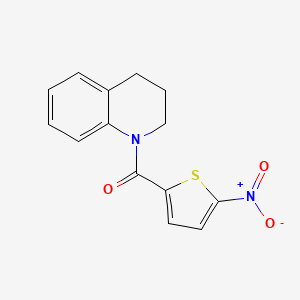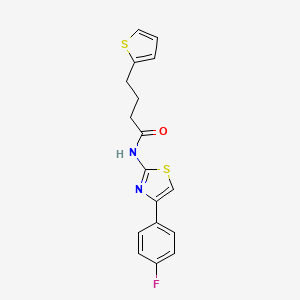
N-(4-(4-Fluorophenyl)thiazol-2-yl)-4-(thiophen-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-637936 is a chemical compound with the molecular formula C17H15FN2OS2 and a molecular weight of 346.44. It is known for its unique structure, which includes a thiazole ring and a fluorophenyl group
Preparation Methods
The synthesis of WAY-637936 involves several steps, starting with the preparation of intermediate compoundsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
WAY-637936 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
WAY-637936 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and molecular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific diseases or conditions.
Industry: It is used in the development of new materials and products, including pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of WAY-637936 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
WAY-637936 can be compared with other similar compounds, such as:
2-Thiophenebutanamide, N-[4-(4-fluorophenyl)-2-thiazolyl]: This compound shares a similar structure but may have different chemical properties and applications.
Other thiazole derivatives: These compounds have a thiazole ring and may exhibit similar chemical reactivity and biological activities.
The uniqueness of WAY-637936 lies in its specific structure and the presence of the fluorophenyl group, which may confer distinct properties and applications compared to other similar compounds .
Properties
Molecular Formula |
C17H15FN2OS2 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-thiophen-2-ylbutanamide |
InChI |
InChI=1S/C17H15FN2OS2/c18-13-8-6-12(7-9-13)15-11-23-17(19-15)20-16(21)5-1-3-14-4-2-10-22-14/h2,4,6-11H,1,3,5H2,(H,19,20,21) |
InChI Key |
VSGDPFBBEZFQBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CCCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-ethyl-8-phenyl-5-oxa-2,11,13-triazatricyclo[7.4.0.03,7]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B10801252.png)

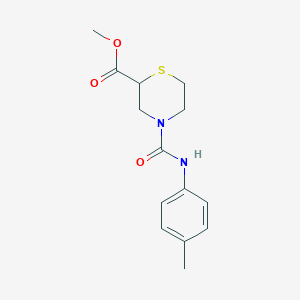

![(4Z)-4-[[4-(2-chlorophenyl)piperazin-1-yl]-sulfanylmethylidene]-2-hydroxy-6-methoxycyclohexa-2,5-dien-1-one](/img/structure/B10801286.png)
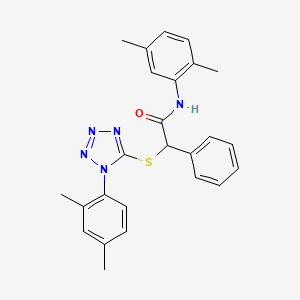
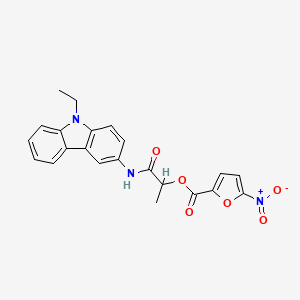
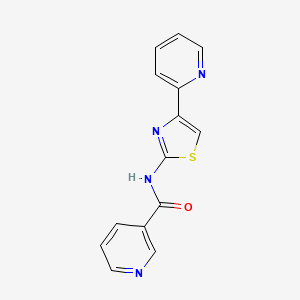
![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-phenylethan-1-ol](/img/structure/B10801320.png)
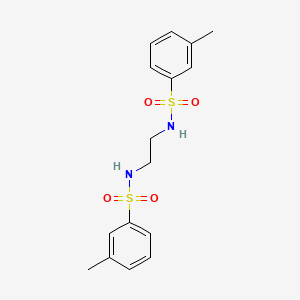
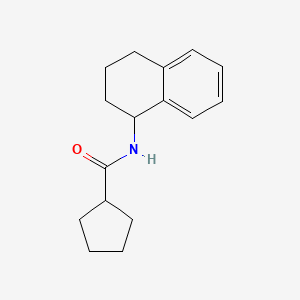
![5-Amino-1-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B10801344.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B10801348.png)
